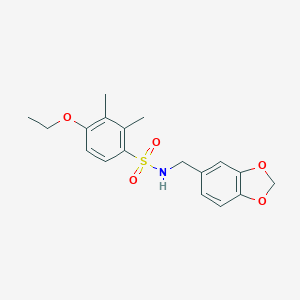
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was discovered by Takeda Pharmaceuticals and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is a selective inhibitor of p38 MAPK, a protein kinase that plays a critical role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting p38 MAPK, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can block the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and invasion of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and interleukin-1 (IL-1). It can also inhibit the proliferation and invasion of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can enhance the survival of neurons in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its selectivity for p38 MAPK, which allows for the specific inhibition of downstream signaling pathways without affecting other cellular processes. This makes it a useful tool for studying the role of p38 MAPK in various diseases. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. One direction is the optimization of its potency and selectivity, which may improve its therapeutic potential. Another direction is the investigation of its potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Finally, the development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide as a therapeutic agent for clinical use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the protection of 4-ethoxy-2,3-dimethylbenzenesulfonamide with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a Lewis acid catalyst to form the desired product, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli. It has also been shown to inhibit the proliferation and invasion of cancer cells and to enhance the survival of neurons in neurodegenerative diseases.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C18H21NO5S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO5S/c1-4-22-15-7-8-18(13(3)12(15)2)25(20,21)19-10-14-5-6-16-17(9-14)24-11-23-16/h5-9,19H,4,10-11H2,1-3H3 |
InChI-Schlüssel |
OASWDBPPKFPXJP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)



